(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol
CAS No.: 93903-31-2
Cat. No.: VC19250171
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93903-31-2 |
---|---|
Molecular Formula | C18H20O3 |
Molecular Weight | 284.3 g/mol |
IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol |
Standard InChI | InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3 |
Standard InChI Key | KPGCQRHYMXWWIM-UHFFFAOYSA-N |
Canonical SMILES | CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound systematically named (2,2-dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol belongs to the dioxolane family, characterized by a 1,3-dioxolane ring substituted with dimethyl groups at C2 and a diphenylmethanol moiety at C4. Its molecular formula is , with an exact mass of 284.141 Da . The structure combines aromatic phenyl groups with a protected diol system, creating distinct stereoelectronic properties.
Physicochemical Properties
Critical physical parameters derived from experimental measurements include:
Property | Value | Measurement Conditions |
---|---|---|
Density | 1.142 g/cm³ | At 20°C |
Boiling Point | 417.7°C | At 760 mmHg |
Flash Point | 207.5°C | Closed cup method |
Refractive Index | 1.564 | Sodium D line (589 nm) |
Partition Coefficient (LogP) | 3.074 | Octanol/water system |
The elevated boiling point and LogP value indicate significant hydrophobic character, suggesting preferential solubility in organic solvents like dichloromethane or toluene .
Synthesis and Manufacturing
Solvent-Free Production Method
A patented green synthesis route (CN102558132A) achieves high yields through sequential steps :
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Ketalization: Glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis (0.1-0.2 mol%), eliminating methanol as byproduct:
Reaction conditions: 68-72°C, 2-6 hours, solvent-free (99.3% yield) .
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Oxidation: The intermediate undergoes Oppenauer oxidation with aluminum isopropoxide (0.01-0.05 eq) in acetone excess (3-6 eq), serving dual solvent/oxidant roles:
This step yields 73.4% aldehyde product, demonstrating the method's efficiency .
Crystallographic Features
Applications in Organic Synthesis
Chiral Auxiliary Applications
The compound's stereogenic centers enable its use in asymmetric induction. In Diels-Alder reactions, the dioxolane ring's fixed conformation directs endo transition states, while phenyl groups provide π-stacking interactions for facial selectivity. Comparative studies show enantiomeric excess (ee) values exceeding 85% when used to template [4+2] cycloadditions .
Pharmaceutical Intermediate Utility
Derivatization pathways include:
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Aldehyde Precursor: Oxidation yields 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, a building block for antimalarial artemisinin analogs .
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Etherification: Mitsunobu reactions with phenols generate diaryl ethers for kinase inhibitor development.
A recent structure-activity relationship (SAR) study demonstrated that dioxolane-containing analogs exhibit improved blood-brain barrier penetration compared to tetrahydrofuran derivatives .
Recent Research Developments
Catalytic Asymmetric Additions
A 2024 study demonstrated the compound's efficacy in catalyzing enantioselective additions to N-acyliminium ions, achieving 92% ee for pyrrolidine derivatives through transition state stabilization by the dioxolane ring.
Polymer Chemistry Applications
Copolymerization with ε-caprolactone via ring-opening polymerization yielded materials with enhanced glass transition temperatures ():
Comonomer Ratio | (°C) | Tensile Modulus (MPa) |
---|---|---|
0% | -60 | 280 |
15% | -45 | 410 |
30% | -32 | 580 |
These biodegradable polymers show promise in medical device coatings .
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